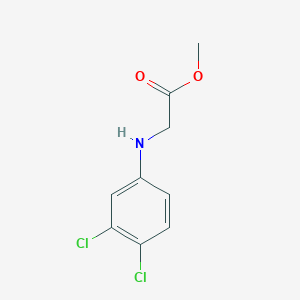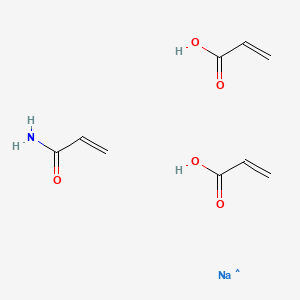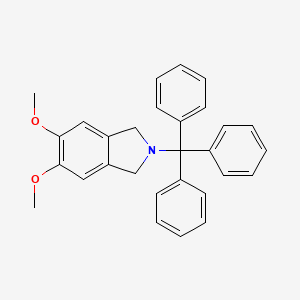
5,6-Dimethoxy-2-tritylisoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxy-2-tritylisoindoline is an organic compound with the molecular formula C29H27NO2 and a molecular weight of 421.53 g/mol . It is a derivative of isoindoline, characterized by the presence of two methoxy groups at the 5 and 6 positions and a trityl group at the 2 position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-tritylisoindoline typically involves the reaction of 5,6-dimethoxyisoindoline with trityl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2-tritylisoindoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The trityl group can be removed under reductive conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reductive removal of the trityl group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 5,6-dimethoxyisoindoline.
Substitution: Formation of various substituted isoindoline derivatives.
Scientific Research Applications
5,6-Dimethoxy-2-tritylisoindoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2-tritylisoindoline is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-1H-indole: Another derivative of isoindoline with similar structural features.
5,6-Dimethoxy-2-methylisoindoline: A methyl-substituted analogue.
5,6-Dimethoxy-2-phenylisoindoline: A phenyl-substituted analogue.
Uniqueness
5,6-Dimethoxy-2-tritylisoindoline is unique due to the presence of the trityl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where such properties are desired.
Properties
Molecular Formula |
C29H27NO2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
5,6-dimethoxy-2-trityl-1,3-dihydroisoindole |
InChI |
InChI=1S/C29H27NO2/c1-31-27-18-22-20-30(21-23(22)19-28(27)32-2)29(24-12-6-3-7-13-24,25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-19H,20-21H2,1-2H3 |
InChI Key |
MZPHCHNXMUORBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CC2=C1)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


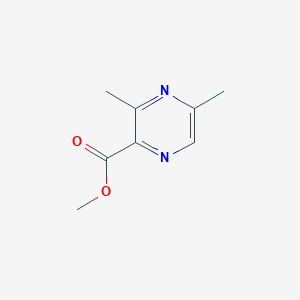
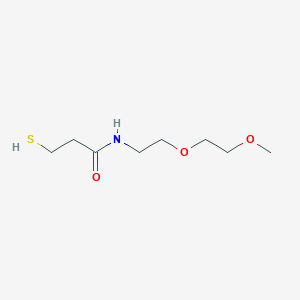
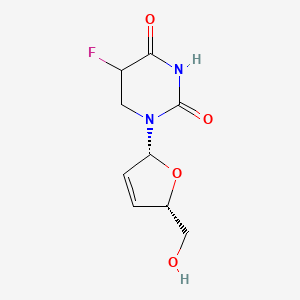
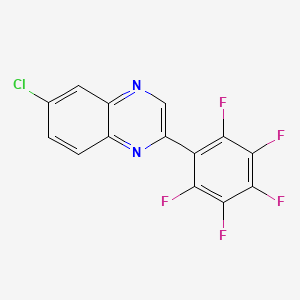
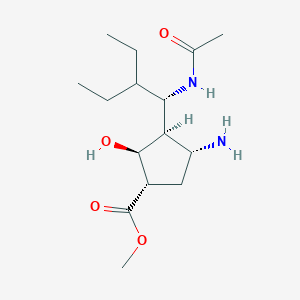

![Methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate](/img/structure/B12336978.png)
![2-Oxa-3-azatricyclo[5.4.1.04,12]dodeca-3,5,7(12),8,10-pentaene](/img/structure/B12336982.png)
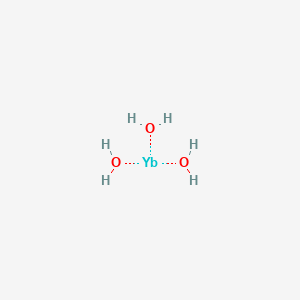

![tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12336994.png)

